molecular formula C18H19ClN2O2S B3480885 Methyl [4-({[2-(4-chlorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate

Methyl [4-({[2-(4-chlorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate

Cat. No.: B3480885
M. Wt: 362.9 g/mol
InChI Key: ZPXFIRNKUHINFU-UHFFFAOYSA-N
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Description

Methyl [4-({[2-(4-chlorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, a carbamothioyl group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-({[2-(4-chlorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-chlorophenyl)ethylamine to form the amide. The final step involves the esterification of the amide with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-({[2-(4-chlorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Hydroxy derivatives and substituted amines.

Scientific Research Applications

Methyl [4-({[2-(4-chlorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl [4-({[2-(4-chlorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)acetate
  • Methyl 4-(bromomethyl)benzoate
  • Methyl α-bromophenylacetate

Uniqueness

Methyl [4-({[2-(4-chlorophenyl)ethyl]carbamothioyl}amino)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its similar compounds, it possesses both a carbamothioyl group and a chlorophenyl group, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

methyl 2-[4-[2-(4-chlorophenyl)ethylcarbamothioylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S/c1-23-17(22)12-14-4-8-16(9-5-14)21-18(24)20-11-10-13-2-6-15(19)7-3-13/h2-9H,10-12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXFIRNKUHINFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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